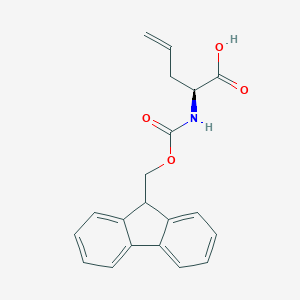

Fmoc-L-Allylglycine

Overview

Description

Fmoc-L-Allylglycine is a compound with the molecular formula C20H19NO4 . It is also known by other names such as Fmoc-Gly (allyl)-OH and Fmoc-allyl-L-glycine . It is used in peptide synthesis .

Synthesis Analysis

While specific synthesis methods for Fmoc-L-Allylglycine were not found, a related compound, Fmoc-L-homopropargylglycine-OH, has been synthesized using a double Boc protection optimized for high material throughput, and the key Seyferth-Gilbert homologation is optimized to avoid racemization .

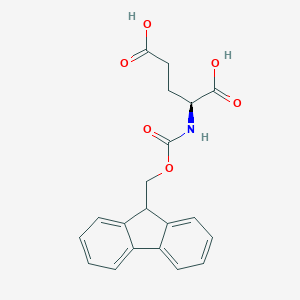

Molecular Structure Analysis

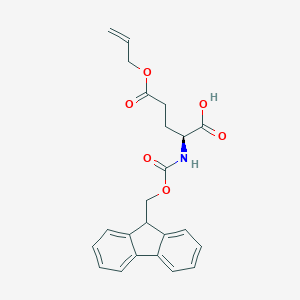

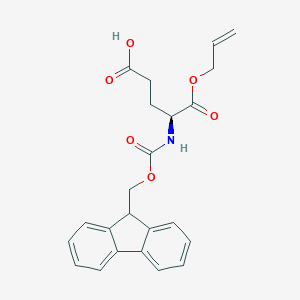

The molecular weight of Fmoc-L-Allylglycine is 337.4 g/mol . Its IUPAC name is (2 S )-2- (9 H -fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid . The compound’s structure can be represented by various SMILES strings, including C=CCC (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 and C=CC [C@@H] (C (=O)O)NC (=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Chemical Reactions Analysis

Fmoc-L-Allylglycine is used in peptide synthesis, where it can undergo selective cleavage at the amide bond between allylglycine and the subsequent amino acid with iodine . The lateral double bond allows selective modifications of a peptide, for example, via metathesis .

Physical And Chemical Properties Analysis

Fmoc-L-Allylglycine is a white to off-white powder with a melting point of 136 - 139 °C . Its optical rotation is [a]20D = -8 ± 2 ° (C=1 in DMF) .

Scientific Research Applications

Peptide Synthesis : Fmoc-L-Allylglycine is used in the synthesis of dipeptides and peptides. For instance, it has been employed to couple with commercially available Fmoc-protected l-amino acids, leading to the formation of l-prenylglycine-containing dipeptides. These dipeptides are useful for direct insertion into linear peptide sequences, as they demonstrate stability in acidic conditions (Lierop, Jackson, & Robinson, 2010).

Antitumor Vaccines : In the development of carbohydrate-based antitumor vaccines, Fmoc-L-Allylglycine has been used to synthesize biologically relevant glycosyl amino acids. This process involves cross-metathesis reactions, showcasing its potential in creating complex molecules for cancer treatment (Biswas, Coltart, & Danishefsky, 2002).

Material Science Applications : Fmoc-modified amino acids and short peptides, including Fmoc-L-Allylglycine, have shown significant potential in the fabrication of functional materials. Their self-assembly features and inherent properties are useful for applications in cell cultivation, drug delivery, and therapeutic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Synthesis of Amino Acid Derivatives : This compound has been instrumental in the synthesis of various amino acid derivatives. For instance, it has been used in preparing 2-amino-8-oxodecanoic acids, which are components in natural histone deacetylase inhibitors (Rodriquez et al., 2006).

HIV-1 Protease Inhibitors : In the field of medicinal chemistry, Fmoc-L-Allylglycine derivatives have been used in the synthesis of modified substrates for HIV-1 protease. These compounds have shown strong inhibitory effects on the protease, demonstrating their potential in antiviral therapy (Rajesh et al., 2002).

Peptide Nucleic Acid Synthesis : It has also been used in the synthesis of peptide nucleic acid monomers. These monomers are crucial for the development of nucleic acid-based therapeutics and diagnostics (Wojciechowski & Hudson, 2008).

Mechanism of Action

Target of Action

Fmoc-L-Allylglycine is primarily used in peptide synthesis . It serves as a protecting group for amines, allowing for selective modifications of peptides . The compound’s primary targets are therefore the amino groups of peptides, which it protects during synthesis .

Mode of Action

The Fmoc group in Fmoc-L-Allylglycine can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound acts by protecting the amino group during peptide synthesis, preventing it from reacting with other compounds . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Allylglycine plays a crucial role in the synthesis of peptides, including ones of significant size and complexity . The compound’s action affects the peptide synthesis pathway, enabling the creation of peptides that would otherwise be difficult or impossible to synthesize .

Result of Action

The use of Fmoc-L-Allylglycine in peptide synthesis results in peptides with specific modifications . For example, replacing cysteine residues by allylglycine allows obtaining carba-analogs of disulfide-bridged peptides . These modified peptides can have a variety of uses in biochemical research .

Action Environment

The efficacy and stability of Fmoc-L-Allylglycine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH of the environment, as the Fmoc group is base-labile . Additionally, the compound’s efficacy in peptide synthesis can be influenced by the presence of other compounds that could react with the protected amine group .

Safety and Hazards

Future Directions

Peptide drug discovery, including the use of Fmoc-L-Allylglycine, has shown a resurgence since 2000 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, the development of peptide drugs, including those involving Fmoc-L-Allylglycine, is one of the hottest topics in pharmaceutical research .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370318 | |

| Record name | Fmoc-L-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Allylglycine | |

CAS RN |

146549-21-5 | |

| Record name | Fmoc-L-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)